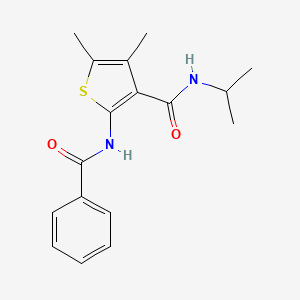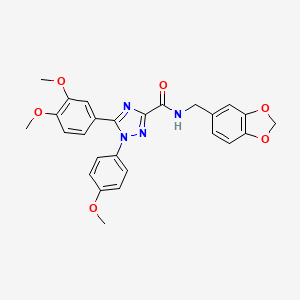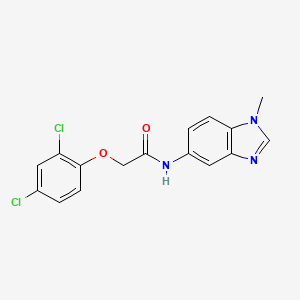
2-(Benzoylamino)-N-isopropyl-4,5-dimethyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzoylamino)-N-isopropyl-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzoylamino group, an isopropyl group, and two methyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-N-isopropyl-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of Substituents: The benzoylamino group can be introduced through an amide formation reaction, where benzoyl chloride reacts with an amine precursor.
Isopropylation and Methylation: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoylamino)-N-isopropyl-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
2-(Benzoylamino)-N-isopropyl-4,5-dimethyl-3-thiophenecarboxamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Benzoylamino)-N-isopropyl-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-5-cyanomethyl-1,3,4-oxadiazole: Known for its antioxidant activity.
N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Exhibits high protection against DNA damage.
Uniqueness
2-(Benzoylamino)-N-isopropyl-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and the thiophene ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-benzamido-4,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-10(2)18-16(21)14-11(3)12(4)22-17(14)19-15(20)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
XBSDXLHMNNTAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(C)C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl 1,2-dimethyl 3-[3-oxopiperazin-2-ylidene]prop-1-ene-1,2,3-tricarboxylate](/img/structure/B14999833.png)
![N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14999845.png)
![4-Amino-8-(4-chlorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14999849.png)
![N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B14999862.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999866.png)
![2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol](/img/structure/B14999871.png)
![11-Amino-4-(pyridin-4-yl)-2,3,5,7,11-pentaazatricyclo[7.4.0.0(2,6)]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B14999879.png)
![Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate](/img/structure/B14999883.png)

![7-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B14999894.png)
![2-(4-bromophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B14999896.png)
![2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide](/img/structure/B14999908.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B14999925.png)
